1,2-Didecanoyl PC

Catalog No.
S651193
CAS No.
3436-44-0
M.F
C28H56NO8P
M. Wt
565.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Didecanoyl PC

CAS Number

3436-44-0

Product Name

1,2-Didecanoyl PC

IUPAC Name

[(2R)-2,3-di(decanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C28H56NO8P

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3/t26-/m1/s1

InChI Key

MLKLDGSYMHFAOC-AREMUKBSSA-N

SMILES

Array

Synonyms

1,2-dicapryl-sn-3-glycerophosphocholine, 1,2-dicapryl-sn-glycero-3-phosphocholine, 1,2-didecanoylphosphatidylcholine, 1,2-didecanoylphosphatidylcholine, (L)-isomer, dicaprylphosphatidylcholine, didecanoyl-L-alpha-phosphatidylcholine

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

The exact mass of the compound 1,2-Didecanoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. It belongs to the ontological category of 1,2-diacyl-sn-glycero-3-phosphocholine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC, 10:0 PC) is a synthetic, symmetric, short-chain saturated phospholipid (CAS: 3436-44-0). Characterized by its two 10-carbon acyl chains, DDPC sits at the physicochemical boundary between membrane-forming lipids and micellar detergents, exhibiting a critical micelle concentration (CMC) of approximately 0.005 mM and a highly depressed gel-to-liquid crystalline phase transition temperature (Tc) of -6 °C [1]. In industrial and research procurement, DDPC is primarily sourced as a structural modifier for lipid nanoparticles (LNPs), an absorption enhancer for oral and intranasal drug delivery, and a foundational component for temperature-resistant bicelles in structural biology [2]. Its unique chain length provides high membrane fluidity and flexibility without the oxidative liabilities associated with unsaturated lipids.

Substituting DDPC with more common saturated lipids like DMPC (14:0 PC) or DPPC (16:0 PC) fundamentally alters formulation thermodynamics and phase behavior. While DMPC and DPPC undergo phase transitions at 24 °C and 41 °C respectively, causing membrane rigidification and potential payload leakage at lower temperatures, DDPC maintains a fluid liquid-crystalline state down to -6 °C [1]. Furthermore, attempting to substitute DDPC with shorter-chain analogs like DHexPC (6:0 PC) shifts the molecule entirely into a detergent-like micellar phase, destroying its ability to form stable bilayer structures or bicelles [2]. For applications requiring P-glycoprotein (P-gp) inhibition or broad-temperature magnetic alignment in NMR, the specific 10-carbon chain length of DDPC provides an exact geometric and hydrophobic balance that cannot be replicated by blending longer and shorter lipids [3].

Broad-Temperature Magnetic Alignment in Bicelle Formulation

For structural biology applications, DDPC demonstrates exceptional utility in forming temperature-resistant bicelles when paired with DHepPC. While traditional DMPC/DHexPC bicelles only maintain magnetic alignment within a narrow temperature window (typically near 30–40 °C, above DMPC's 24 °C Tc), DDPC-based bicelles exhibit a robust, magnetically aligned bicellar phase from -15 °C to 80 °C [1]. This nearly 100 °C stability window allows researchers to perform solid-state NMR on membrane proteins at both biologically relevant high temperatures and sensitivity-enhancing low temperatures without phase separation [1].

Evidence DimensionTemperature range for stable magnetic alignment in bicelles
Target Compound DataDDPC/DHepPC bicelles: Stable from -15 °C to 80 °C
Comparator Or BaselineDMPC/DHexPC bicelles: Narrow range, highly temperature-dependent (typically >24 °C)
Quantified DifferenceDDPC provides a ~95 °C continuous stability window, bypassing the strict thermal limitations of DMPC.
ConditionsSolid-state NMR magnetic alignment assays using hydrated lipid/detergent mixtures.

Procuring DDPC over DMPC for bicelle preparation eliminates thermal bottlenecks in NMR workflows, enabling high-resolution structural studies of temperature-sensitive membrane proteins.

P-Glycoprotein (P-gp) Inhibition and Oral Bioavailability Enhancement

DDPC functions as a highly active functional excipient for oral drug delivery by inhibiting intestinal efflux transporters. In comparative pharmacokinetic models using the P-gp substrate ritonavir, the co-administration of 10:0 PC (DDPC) strongly suppressed P-gp efflux activity [1]. Compared to standard formulations lacking the short-chain lipid enhancer, the inclusion of DDPC increased the area under the ritonavir plasma level curve (AUC) by more than 10-fold[1]. This specific chain-length effect allows DDPC to act simultaneously as a solubilizer and a biological absorption enhancer for poorly bioavailable therapeutics .

Evidence DimensionIn vivo oral bioavailability (Plasma AUC of ritonavir)
Target Compound DataFormulation with DDPC (10:0 PC): >10-fold increase in AUC
Comparator Or BaselineStandard formulation without DDPC: Baseline AUC
Quantified Difference>1000% improvement in systemic exposure for a P-gp substrate drug.
ConditionsOral administration of ritonavir with synthetic phospholipid excipients.

Formulators can utilize DDPC not just as a structural lipid, but as an active absorption enhancer to rescue the viability of BCS Class III/IV compounds.

Low-Temperature Membrane Fluidity and Phase Behavior

The thermal phase behavior of DDPC is a critical differentiator for low-temperature formulation stability. DDPC exhibits a gel-to-liquid crystalline phase transition temperature (Tc) of approximately -6 °C [1]. In contrast, the widely used DMPC (14:0 PC) has a Tc of 24 °C, and DPPC (16:0 PC) transitions at 41 °C . Because DDPC remains in a fluid state well below freezing, it prevents the crystallization and rigidification that typically cause liposomal aggregation or payload leakage during refrigerated storage or freeze-thaw cycles[1].

Evidence DimensionGel-to-liquid crystalline phase transition temperature (Tc)
Target Compound DataDDPC (10:0 PC): -6 °C
Comparator Or BaselineDMPC (14:0 PC): 24 °C; DPPC (16:0 PC): 41 °C
Quantified DifferenceDDPC maintains membrane fluidity at temperatures 30 °C to 47 °C lower than standard saturated PCs.
ConditionsThermodynamic profiling of pure synthetic phosphatidylcholines.

Selecting DDPC ensures LNP and liposome membrane flexibility during cold-chain storage and low-temperature processing, preventing formulation failure.

Temperature-Resistant Bicelles for Solid-State NMR

Directly leveraging its -15 °C to 80 °C alignment window, DDPC is the optimal long-chain lipid component for bicelles used in structural biology, allowing NMR analysis of membrane proteins at extreme temperatures without phase separation [1].

Oral Delivery Formulations for P-gp Substrates

Due to its proven ability to increase the AUC of drugs like ritonavir by >10-fold, DDPC is highly recommended as a functional excipient and absorption enhancer in oral and intranasal formulations for poorly permeable active pharmaceutical ingredients (APIs) [2].

Cold-Tolerant Lipid Nanoparticles (LNPs)

Utilizing its -6 °C phase transition temperature, DDPC is ideal for specialized LNP or liposomal formulations that require high membrane fluidity during refrigerated storage or low-temperature manufacturing steps, outperforming DMPC and DPPC [3].

XLogP3

7

Hydrogen Bond Acceptor Count

8

Exact Mass

565.37435474 Da

Monoisotopic Mass

565.37435474 Da

Heavy Atom Count

38

UNII

66BXC7TK3J

Wikipedia

1,2-didecanoyl-sn-glycero-3-phosphocholine
1,2-dicapryl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Last modified: 08-15-2023
1.Agerholm, C.,Bastholm, L.,Johansen, P.B., et al. Epithelial transport and bioavailability of intranasally administered human growth hormone formulated with the absorption enhancers didecanoyl-L-α-phosphatidylcholine and α-cyclodextrin in rabbits. Journa

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